molecular formula C11H8N2S B1681003 Naphtho[1,2-d]thiazol-2-amin CAS No. 40172-65-4

Naphtho[1,2-d]thiazol-2-amin

Katalognummer: B1681003
CAS-Nummer: 40172-65-4
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: FECQXVPRUCCUIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Naphtho[1,2-d]thiazol-2-amine, also known as SKA-31, primarily targets the KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells .

Mode of Action

SKA-31 is an activator of these potassium channels. It has been found to be 10 to 20 times more potent than riluzole, a neuroprotectant used as a template for the design of KCa2/3 channel activators . It activates KCa2.1, KCa2.2, KCa2.3, and KCa3.1 channels with EC50 values of 430 nM and 2.9 μM, 1.9 μM, 1.2 and 2.9 μM, and 115 and 260 nM respectively .

Biochemical Pathways

The activation of these channels by SKA-31 potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is critical for vasodilation, a process that relaxes the smooth muscle in the blood vessels, leading to a decrease in vascular resistance and an increase in blood flow .

Pharmacokinetics

It is also mentioned that SKA-31 has a half-life of 12 hours , which suggests a relatively long duration of action.

Result of Action

The activation of KCa2/3 channels by SKA-31 leads to a potentiation of the EDHF-mediated dilations of carotid arteries . This results in a lowering of blood pressure . In fact, administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension .

Action Environment

It is worth noting that the effects of ska-31 were absent in kca31-deficient mice , suggesting that the presence of this channel is crucial for the compound’s action.

Biochemische Analyse

Biochemical Properties

SKA-31 interacts with KCa2.x and KCa3.1 potassium channels . It has been found to activate these channels with EC50 values of 260 nM for KCa3.1, and 1.9 μM, 2.9 μM for KCa2.2, KCa2.1 respectively . The activation of these channels by SKA-31 can enhance the endothelium-derived hyperpolarizing factor response and lower blood pressure .

Cellular Effects

SKA-31 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can activate native KCa2.3 and KCa3.1 channels in murine endothelial cells . In addition, it has been found to potentiate endothelium-derived hyperpolarizing factor-mediated dilations of carotid arteries . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of SKA-31 involves its binding interactions with KCa2.x and KCa3.1 potassium channels . By activating these channels, SKA-31 can influence various cellular processes, including enzyme activation, changes in gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of SKA-31 have been observed over time in laboratory settings. For example, in a Langendorff-perfused, beating rat heart preparation, acute bolus administrations of SKA-31 dose-dependently increased total coronary flow

Dosage Effects in Animal Models

In animal models, the effects of SKA-31 vary with different dosages. For instance, administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension

Metabolic Pathways

Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it interacts with enzymes or cofactors involved in these pathways .

Transport and Distribution

Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it interacts with transporters or binding proteins involved in these pathways .

Subcellular Localization

Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it is directed to specific compartments or organelles where these channels are located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphtho[1,2-d]thiazol-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-isothiocyanatonaphthalenes with amines under visible-light-induced conditions . This reaction forms new C-N and C-S bonds simultaneously in a single step, providing an efficient and eco-friendly method for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for Naphtho[1,2-d]thiazol-2-amine are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes using high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for characterization .

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[1,2-d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like halides or amines .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

benzo[e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECQXVPRUCCUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068216
Record name Naphtho[1,2-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40172-65-4
Record name Naphtho[1,2-d]thiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40172-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminonaphthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[1,2-d]thiazol-2-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphtho[1,2-d]thiazol-2-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Naphtho[1,2-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphtho[1,2-d]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.821
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINONAPHTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW12CAS9T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 160 ml thionyl chloride 64.0 g (0.32 mol) of 1-(1-naphthyl)-2-thiourea was added portionwise while the temperature of the reaction mixture was kept at 30°-40° (internal temperature). After the addition was completed, an additional 80 ml of thionyl chloride was added and the mixture was heated at 50°-55° for 4 hours. It was cooled to room temperature and diluted with 400 ml of ethyl acetate and filtered. The filtrate in 400 ml of water was basified with concentrated ammonium hydroxide and the aqueous suspension was extracted with ethyl acetate (3×200 ml). The combined ethyl acetate solutions were dried (MgSO4) and the solvent was removed under reduced pressure to give 46.6 g (74%) of naphtho[1,2-d]thiazol-2-amine, mp 186°-188°.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho[1,2-d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
Naphtho[1,2-d]thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
Naphtho[1,2-d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Naphtho[1,2-d]thiazol-2-amine
Reactant of Route 5
Naphtho[1,2-d]thiazol-2-amine
Reactant of Route 6
Naphtho[1,2-d]thiazol-2-amine
Customer
Q & A

Q1: What are KCa2/3 channels, and why are they considered potential drug targets?

A1: KCa2/3 channels are voltage-independent potassium channels gated by intracellular calcium ions (Ca2+) binding to calmodulin. They are widely expressed throughout the body, playing crucial roles in regulating membrane potential, cellular excitability, and calcium signaling in various cell types, including neurons, smooth muscle cells, and immune cells. Their involvement in diverse physiological processes makes them attractive targets for developing novel therapeutics for various diseases, including hypertension, inflammation, and neurological disorders.

Q2: How does SKA-31 interact with KCa2/3 channels?

A2: SKA-31 acts as a positive gating modulator (PAM) of KCa2/3 channels. [, , , ] It binds to the interface between the calmodulin N-lobe and the calmodulin-binding domain of the channel, stabilizing the open conformation and increasing the channel's sensitivity to Ca2+. [] This leads to enhanced K+ efflux, hyperpolarization of the cell membrane, and modulation of downstream calcium signaling pathways. [, , , , ]

Q3: What are the downstream effects of SKA-31-mediated KCa2/3 channel activation?

A3: SKA-31-induced KCa2/3 channel activation triggers various downstream effects depending on the cell type and physiological context. In vascular smooth muscle, it induces vasodilation by hyperpolarizing the cell membrane and reducing vascular tone. [, , , , , ] In the heart, SKA-31 increases coronary flow by dilating coronary arteries. [] In neurons, SKA-31 modulates neuronal excitability and synaptic transmission, potentially impacting learning, memory, and neuroprotection. [, ]

Q4: What is the molecular formula and weight of SKA-31?

A4: The molecular formula of SKA-31 is C11H9N3S, and its molecular weight is 215.28 g/mol.

Q5: Is there any information on the spectroscopic data or material compatibility of SKA-31 available in the provided research?

A5: The provided research primarily focuses on the pharmacological and physiological effects of SKA-31. It does not delve into detailed spectroscopic data or comprehensive material compatibility analysis. Further research is needed to explore these aspects fully.

Q6: How do structural modifications of SKA-31 impact its activity and selectivity?

A6: Studies exploring SKA-31 analogs revealed crucial structural determinants for its activity and selectivity. For instance, introducing a methyl group at the 5-position of the naphtho[1,2-d]thiazol-2-amine scaffold led to SKA-121, displaying enhanced selectivity for KCa3.1 over KCa2.3 channels. [] This highlights the importance of specific substitutions for fine-tuning the compound's pharmacological profile.

Q7: What is known about the stability of SKA-31 and strategies to improve its formulation?

A7: While the provided research doesn't explicitly discuss SKA-31's stability, one study mentions that an analog, SKA-111, exhibited a longer half-life and better brain penetration than SKA-121. [] This suggests that structural modifications could influence SKA-31's pharmacokinetic properties. Further investigation is required to understand its stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and controlled release.

Q8: Are there known resistance mechanisms to SKA-31 or cross-resistance with other compounds?

A8: The provided research doesn't mention specific resistance mechanisms to SKA-31 or cross-resistance patterns. Considering its mechanism of action as a KCa2/3 channel activator, it is plausible that alterations in channel expression, mutations affecting drug binding, or downstream signaling pathway modifications could contribute to potential resistance development. This warrants further investigation to understand long-term treatment outcomes.

Q9: What is the current understanding of the toxicological profile and safety of SKA-31?

A11: While detailed toxicological data for SKA-31 is limited in the provided research, some studies report its safety and tolerability at specific doses and treatment durations in animal models. [, , ] One study noted a significant reduction in heart rate in mice treated with a high dose of SKA-111, an analog of SKA-31, suggesting potential cardiovascular effects at higher concentrations. [] Thorough preclinical toxicological assessments and subsequent clinical trials are essential to establish its safety profile for potential human use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.